(5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Übersicht

Beschreibung

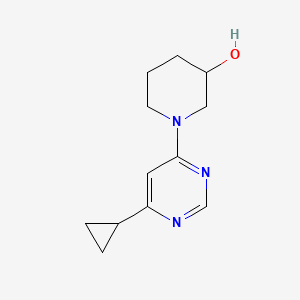

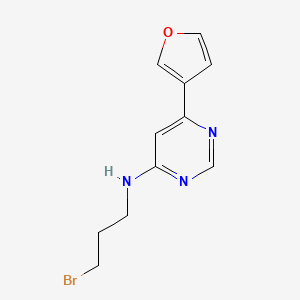

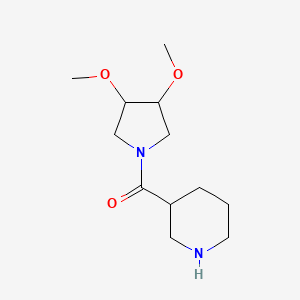

“(5-(3-Fluorophenyl)isoxazol-4-yl)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCc1cc(no1)-c2ccc(F)cc2 .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 193.17 . The melting point of a similar compound, 5-(4-Fluorophenyl)isoxazole-3-methanol, is reported to be 79-84 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Molecular Logic Devices

The study of 1,3,5-triarylpyrazolines, which include compounds with structural similarities to (5-(3-Fluorophenyl)isoxazol-4-yl)methanol, revealed their potential as pH-driven off-on-off molecular logic devices. These compounds operate according to photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, demonstrating significant fluorescence changes in response to pH variations. Such properties suggest their application in developing fluorescent probes for sensing and molecular electronics (ZammitRamon et al., 2015).

Anticonvulsant Agents

Research into the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives, which share a core structure with this compound, has shown promise in the development of sodium channel blockers and anticonvulsant agents. These derivatives exhibited potent anticonvulsant activities, with some compounds showing higher protective indexes than standard drugs, indicating their potential for treating seizure disorders (S. Malik & S. Khan, 2014).

Supramolecular Networks

In a study exploring the supramolecular networks of chromeno[4,3-c]isoxazol-yl)methanols, researchers uncovered that subtle changes, such as the replacement of fluorine with chlorine, can significantly alter intermolecular interaction patterns. These findings highlight the role of halogen atoms in dictating the supramolecular architecture of these compounds, which could be leveraged in the design of new materials with tailored properties (P. Rajalakshmi et al., 2012).

Catalyst- and Solvent-Free Synthesis

A study demonstrated the catalyst- and solvent-free synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, showcasing an efficient approach for the regioselective synthesis of compounds bearing a fluorophenyl moiety. This methodology, highlighting the potential for greener chemistry practices, could be applicable to the synthesis of related isoxazole derivatives (R. Moreno-Fuquen et al., 2019).

Fluorescent Chemosensors

Research into phenyl thiadiazole-based Schiff base receptors for the selective and sensitive detection of Al3+ ions, which exhibit structural characteristics similar to this compound, indicates the potential of such compounds in developing turn-on fluorescent and colorimetric sensors. These chemosensors demonstrate quick responses and excellent selectivity, suggesting their application in environmental monitoring and chemical analysis (A. K. Manna et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

[5-(3-fluorophenyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-1-2-7(4-9)10-8(6-13)5-12-14-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFAPTYNDWETRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B1531590.png)

![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)

![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)

![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)

amino}acetic acid](/img/structure/B1531608.png)